3'-Methoxyflavone

OAT1 OAT3 transporter inhibition

Select 3'-Methoxyflavone (CAS 53906-83-5) as your research standard for precise O-methylated flavonoid SAR studies. This parent scaffold, with a single 3'-methoxy group, serves as a critical negative control for OAT1/OAT3 transporter assays (IC50 >50 µM) and is ideal for investigating metabolic stability in human hepatic fractions. With a purity of ≥98% (GC), it ensures reproducible, mechanism-specific outcomes for your pharmacokinetic and neuroprotection research programs.

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
CAS No. 53906-83-5
Cat. No. B1200574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Methoxyflavone
CAS53906-83-5
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2
InChIInChI=1S/C16H12O3/c1-18-12-6-4-5-11(9-12)16-10-14(17)13-7-2-3-8-15(13)19-16/h2-10H,1H3
InChIKeyKIEVPIBIYKKJRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Methoxyflavone (CAS 53906-83-5): Baseline Profile for Scientific Procurement and Research Selection


3'-Methoxyflavone (CAS 53906-83-5), a member of the O-methylated flavonoid class characterized by a single methoxy substitution at the 3'-position of the B-ring, is a synthetic flavone derivative with a molecular weight of 252.26 g/mol [1][2]. This compound, also cataloged as 2-(3-methoxyphenyl)-4H-chromen-4-one, is available from major chemical vendors at purities ≥95-98% as determined by gas chromatography (GC) . As a parent scaffold within the 3'-methoxyflavone subclass, it serves as a critical reference standard for structure-activity relationship (SAR) studies evaluating the impact of mono-methoxylation on biological activity, metabolic fate, and target selectivity [1][3].

3'-Methoxyflavone in Research Procurement: Why Structural Analogs Cannot Be Interchanged


The scientific and industrial procurement of 3'-methoxyflavone over its regioisomers or hydroxylated analogs is justified by profound, quantifiable divergence in key biological parameters. While flavones share a common tricyclic core, the precise placement of a single methoxy group dictates functional outcomes: 3'-methoxyflavone displays a distinct lack of activity against organic anion transporters OAT1 and OAT3 (IC50 >50 µM), a property starkly contrasted by its 2'-methoxyflavone and flavone analogs [1]. Furthermore, class-level evidence demonstrates that methoxyflavones as a group exhibit significantly greater metabolic stability in human hepatic fractions than their hydroxylated counterparts, a critical determinant of in vivo persistence [2]. Even within the methoxyflavone family, the substitution pattern alters neuroprotective efficacy, as 4'-methoxyflavone (4MF) demonstrates specific parthanatos inhibition while the 3',4'-dimethoxyflavone (DMF) analog retains activity [3]. These data collectively underscore that structural interchangeability cannot be assumed; selection of the precise 3'-methoxyflavone scaffold is essential for obtaining reproducible, mechanism-specific research outcomes.

3'-Methoxyflavone: Quantitative Differential Evidence Guide for Scientific Selection


Differential Transporter Interaction Profile: 3'-Methoxyflavone vs. Regioisomers and Flavone

3'-Methoxyflavone demonstrates a distinct lack of inhibitory activity against the renal organic anion transporters OAT1 and OAT3, a key differentiator from structurally related compounds. In head-to-head assays, 3'-methoxyflavone showed less than 70% inhibition of 6-carboxyfluorescein (6-CF) uptake at concentrations up to 50 µM for both transporters, meaning its IC50 is >50 µM [1]. In contrast, the parent compound flavone exhibited IC50 values of 9.4 µM and 4.6 µM against OAT1 and OAT3, respectively. The 2'-methoxyflavone regioisomer also inhibited OAT1 with an IC50 of 2.9 µM [1]. This data indicates that the specific 3'-methoxy substitution eliminates this interaction, a property not shared by the parent scaffold or the 2'-regioisomer.

OAT1 OAT3 transporter inhibition drug-drug interaction SAR

Metabolic Stability Advantage: Methoxyflavone Class vs. Hydroxylated Flavones

Methoxylated flavones, as a class, exhibit significantly higher metabolic stability compared to their hydroxylated analogs, a finding with direct relevance to the selection of 3'-methoxyflavone for cell-based or in vivo studies. Incubation in human hepatic S9 fractions—supplemented with cofactors for glucuronidation, sulfation, and oxidation—demonstrated that methoxylated flavones are substantially more resistant to Phase II conjugative metabolism, which typically inactivates and clears hydroxylated flavonoids [1]. While this is a class-level finding, it provides strong evidence that 3'-methoxyflavone will possess a longer half-life in biological systems than, for example, 3'-hydroxyflavone, which is subject to rapid glucuronidation and sulfation [1].

metabolic stability hepatic metabolism S9 fraction pharmacokinetics chemoprevention

Vendor-Supplied Purity and Analytical Specification for Reproducible Research

For procurement, the analytical specification of 3'-methoxyflavone from reputable vendors provides a quantifiable benchmark for experimental reproducibility. TCI America supplies this compound (Product M2364) with a minimum purity of 98.0% as determined by gas chromatography (GC), with additional quality metrics including a confirmed melting point of 112.0-116.0 °C and NMR structure verification . An alternative vendor, AK Scientific, provides the compound at ≥95% purity with batch-specific certificates of analysis available upon request . This level of analytical characterization ensures that researchers are working with a well-defined chemical entity, minimizing the risk of confounding biological results due to impurities or degradation products.

purity QC analytical specification GC reproducibility

Contextual Neuroprotective Activity: SAR Positioning vs. 4'-Methoxyflavone

In the context of neuroprotective drug discovery, the position of methoxylation on the flavone B-ring is a key determinant of activity. A high-throughput screening and SAR study identified 4'-methoxyflavone (4MF) as a potent inhibitor of parthanatos, a PARP-1-dependent cell death pathway, showing significant protection in HeLa and SH-SY5Y cells against MNNG-induced cytotoxicity [1]. The study further revealed that the addition of a second methoxy group at the 3'-position, yielding 3',4'-dimethoxyflavone (DMF), maintained this neuroprotective activity [1]. This cross-study inference suggests that 3'-methoxyflavone alone may not possess this specific neuroprotective effect, as the 4'-methoxy moiety appears critical for initiating activity. Therefore, 3'-methoxyflavone serves as an essential inactive or partially active control compound in SAR studies aimed at dissecting the structural requirements for parthanatos inhibition.

neuroprotection parthanatos SAR PARP-1 flavone methoxylation

Defined Application Scenarios for 3'-Methoxyflavone Based on Quantitative Differential Evidence


Use as a Negative Control in OAT1/OAT3 Transporter Interaction Assays

3'-Methoxyflavone is the ideal negative control compound for studies investigating the interaction of flavone-based molecules with the renal organic anion transporters OAT1 and OAT3. Based on direct evidence showing it lacks inhibitory activity at concentrations up to 50 µM, it can be employed to define baseline uptake levels in cellular assays [1]. This application is critical for accurately interpreting the transporter-mediated effects of other flavone derivatives, such as flavone itself or 2'-methoxyflavone, which are known to inhibit these transporters at low micromolar concentrations [1].

Scaffold for Pharmacokinetic Studies on Metabolically Stable Flavonoids

Given the class-level evidence for enhanced metabolic stability of methoxyflavones in human hepatic fractions, 3'-methoxyflavone serves as a valuable scaffold for designing in vitro and in vivo pharmacokinetic (PK) studies [1]. Researchers can use this compound to investigate the impact of the 3'-methoxy group on parameters such as metabolic half-life, clearance, and bioavailability, establishing a baseline for comparison with other substitution patterns. Its stability profile makes it suitable for long-term cell culture experiments where sustained compound exposure is required.

Reference Standard for Analytical Method Development and Quality Control

With vendor-supplied purity of ≥98% by GC and defined physical properties (melting point 112.0-116.0 °C, lambda max 299 nm), 3'-methoxyflavone is an excellent reference standard for the development and validation of analytical methods, including HPLC, GC-MS, and NMR [1][2]. It can be used to calibrate instruments, optimize separation parameters for methoxyflavone regioisomers, and serve as a system suitability standard in quality control (QC) laboratories tasked with characterizing flavonoid-containing extracts or synthetic products.

Essential Control Compound for Structure-Activity Relationship (SAR) Studies in Neuroprotection

In the field of neuroprotection, 3'-methoxyflavone is a crucial tool for SAR studies focused on parthanatos inhibition. Evidence shows that 4'-methoxyflavone is a potent inhibitor of this pathway, while the 3',4'-dimethoxy analog retains activity [1]. By using 3'-methoxyflavone as an inactive or partially active comparator, researchers can experimentally validate the specific contribution of the 4'-methoxy group to the observed neuroprotective effect, thereby refining pharmacophore models and guiding the synthesis of more selective leads [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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